molecular formula C8H9NO4 B2918318 (2S)-2-(furan-2-carbonylamino)propanoic acid CAS No. 462599-69-5

(2S)-2-(furan-2-carbonylamino)propanoic acid

Cat. No. B2918318
CAS RN: 462599-69-5
M. Wt: 183.163
InChI Key: VNYWJRJEGHPIQW-YFKPBYRVSA-N
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Description

Synthesis Analysis

The synthesis of furan-based compounds involves the use of furan platform chemicals (FPCs) directly available from biomass . A protocol for the one-step synthesis of the title compound in quantitative yield using adapted Vilsmeier conditions has been presented .


Molecular Structure Analysis

The molecular structure of “(2S)-2-(furan-2-carbonylamino)propanoic acid” can be analyzed using tools like a structural formula editor and a 3D model viewer . The compound has a molecular formula of C8H9NO4 and a molecular weight of 183.163.


Chemical Reactions Analysis

Furan platform chemicals (FPCs) are used in the manufacture of a wide range of compounds . The types of reactions applicable to FPCs and a variety of methods for the synthesis of chiral furans have been discussed .

Scientific Research Applications

Synthesis Methods and Chemical Properties

The scientific interest in (2S)-2-(furan-2-carbonylamino)propanoic acid and related compounds is driven by their potential applications in various fields, including organic synthesis and materials science. One study details improved methods for the synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids, prominently featuring a furan nucleus. These compounds were synthesized with high yields through the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids, demonstrating a refined approach that avoids unfavorable reactions such as hydrogenolysis of bromine on the thiophene nucleus. This methodological advancement is crucial for synthesizing furan-containing compounds efficiently, highlighting the broader implications for chemical synthesis and drug development (Kitagawa, Khandmaa, Fukumoto, & Asada, 2004).

Renewable Energy and Environmental Applications

Research into organic dyes containing furan moieties for dye-sensitized solar cells reveals the potential of furan derivatives in renewable energy technologies. The study synthesized new metal-free dyes with a furan moiety, achieving high efficiency in light-harvesting applications. This breakthrough underscores the utility of furan compounds in developing sustainable solar energy solutions, contributing to the advancement of green technologies and the reduction of reliance on fossil fuels (Lin, Chen, Yen, Hsu, Chou, & Yeh, 2009).

Biomass Conversion and Sustainable Chemistry

The conversion of lignocellulosic biomass into valuable furan derivatives is another area where this compound and related molecules find application. Furan derivatives like 5-hydroxymethylfurfural (HMF) and furfural, derived from carbohydrates in biomass, are viewed as sustainable alternatives to petroleum-based chemicals. Studies on the dehydration of mono- and poly-saccharides to produce HMF and furfural highlight the role of furan compounds in the development of bio-based chemicals, supporting the transition to a more sustainable chemical industry (Chheda, Román‐Leshkov, & Dumesic, 2007).

Advanced Materials and Catalysis

The exploration of furan derivatives for the selective conversion of biomass into furan compounds using bimetal-modified bio-based activated carbon presents innovative approaches to catalysis and material science. Such research demonstrates the efficacy of furan-based catalysts in enhancing the content and selectivity of furan compounds from biomass pyrolysis, offering insights into the design of more efficient catalytic systems for environmental and industrial applications (Lu, Zheng, He, Li, & Zheng, 2020).

properties

IUPAC Name

(2S)-2-(furan-2-carbonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-5(8(11)12)9-7(10)6-3-2-4-13-6/h2-5H,1H3,(H,9,10)(H,11,12)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYWJRJEGHPIQW-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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